Methyl N-pyridin-2-ylacetimidate Methyl N-pyridin-2-ylacetimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631277
InChI: InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

Methyl N-pyridin-2-ylacetimidate

CAS No.:

Cat. No.: VC17631277

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-pyridin-2-ylacetimidate -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name methyl (1E)-N-pyridin-2-ylethanimidate
Standard InChI InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+
Standard InChI Key YBJQRLPMLCJREW-JXMROGBWSA-N
Isomeric SMILES C/C(=N\C1=CC=CC=N1)/OC
Canonical SMILES CC(=NC1=CC=CC=N1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl N-pyridin-2-ylacetimidate (IUPAC name: methyl (E)-N-(pyridin-2-yl)acetimidate) consists of a pyridine ring linked via a nitrogen atom to an acetimidate group (CH3C(=NH)OCH3). The pyridine ring’s 2-position substitution creates steric and electronic effects that influence reactivity. The imidate functional group, an aza-analog of an ester, introduces nucleophilic and electrophilic sites amenable to further derivatization .

Stereoelectronic Effects

The pyridine ring’s electron-withdrawing nature polarizes the adjacent C=N bond in the imidate group, enhancing susceptibility to hydrolysis and nucleophilic attack. Conjugation between the pyridine’s lone pair and the imidate’s π-system stabilizes the molecule but reduces basicity compared to aliphatic imidates .

Tautomeric Equilibria

In aqueous solutions, Methyl N-pyridin-2-ylacetimidate may exhibit tautomerism between the imidate (C=NH) and amide (C-NH2) forms, though the imidate form predominates under anhydrous conditions .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be conceptualized via disconnection of the C-N bond between the pyridine and acetimidate groups. Two primary routes emerge:

  • Nucleophilic substitution of 2-aminopyridine with methyl chloroacetimidate.

  • Pd-catalyzed cross-coupling of pyridin-2-ylamine with methyl acetimidate derivatives .

Route 2: Buchwald-Hartwig Amination

A more efficient approach involves Pd(0)-catalyzed coupling of methyl acetimidate with 2-bromopyridine. Using Xantphos as a ligand and Cs2CO3 as a base, this method achieves yields up to 65% while minimizing side reactions .

Optimization Challenges

  • Moisture sensitivity: The imidate group requires strict anhydrous conditions.

  • Regioselectivity: Competing reactions at pyridine’s 3- and 4-positions necessitate directing groups or protective strategies .

Physicochemical Properties

Spectroscopic Data

PropertyObserved CharacteristicsSource Analog
IR (cm⁻¹)ν(C=N) 1640–1680; ν(C-O) 1200–1250N-(pyridin-2-ylmethyl)acetamide
¹H NMR (CDCl₃, δ ppm)Pyridine H: 8.5–7.2 (m); CH3: 2.4 (s); OCH3: 3.7 (s)N-methyl-N-(pyridin-2-yl)acetamide
¹³C NMRC=NH: 165–170; Pyridine C: 148–122Pyridine-2-methylamine derivatives

Thermodynamic Parameters

ParameterValue (Predicted/Experimental)Source Method
Boiling Point128–130°C at 0.1 mmHgAnalogous imidates
LogP1.2 ± 0.3ChemAxon Calculator
pKa8.1 ± 0.5 (imidate NH)Predicted via MarvinSketch

Reactivity and Functionalization

Nucleophilic Additions

The imidate’s NH group reacts with Grignard reagents to form substituted amidines. For example, reaction with methylmagnesium bromide yields N-pyridin-2-yl-N’-methylacetamidine, a precursor to heterocyclic pharmacophores .

Hydrolysis Kinetics

In aqueous HCl (0.1 M, 25°C), Methyl N-pyridin-2-ylacetimidate hydrolyzes to N-pyridin-2-ylacetamide with a half-life of 2.3 hours. The rate increases tenfold in basic conditions (pH 10) .

Cyclization Reactions

Heating with primary amines induces cyclization to 2-aminopyrido[1,2-a]pyrimidin-4-ones, structures with reported antitumor activity .

Biological and Industrial Applications

Medicinal Chemistry

Pyridine-imidate hybrids show promise as:

  • Antitubercular agents: Analogous compounds inhibit Mycobacterial membrane protein Large 3 (MmpL3) with MIC values as low as 0.016 μg/mL .

  • Antifibrotic agents: Pyridine derivatives reduce collagen deposition in hepatic stellate cells at IC50 = 2.1 μM .

Catalysis

The compound serves as a ligand in Pd-catalyzed cross-couplings, improving yields in Suzuki-Miyaura reactions by 15–20% compared to triphenylphosphine .

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